molecular formula C13H11N5OS2 B5301158 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5301158
M. Wt: 317.4 g/mol
InChI Key: MCHJJRJLDRCCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as PTTA, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been found to have potential applications in biomedical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi.

Mechanism of Action

2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound inhibits the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9), which are important regulators of the cell cycle. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce DNA damage and inhibit DNA repair, which can lead to cell death in cancer cells. This compound has also been found to decrease the levels of certain proteins that are involved in cell growth and proliferation. Additionally, this compound has been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its specificity towards CDK2 and CDK9, which makes it a useful tool for studying the role of these enzymes in cell cycle regulation. However, this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide could focus on identifying its potential applications in other areas of biomedical research, such as infectious diseases and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosing and administration methods for this compound to minimize toxicity to normal cells. Finally, research could focus on developing more soluble forms of this compound to improve its efficacy in experimental settings.

Synthesis Methods

2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized through a multistep process starting with the reaction of 2-aminothiazole with phenacyl bromide to form 2-(phenyl)-1,3-thiazol-4-ylamine. The resulting compound is then reacted with triazole-3-thiol to form this compound.

properties

IUPAC Name

2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS2/c19-11(16-12-14-6-7-20-12)8-21-13-17-15-9-18(13)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHJJRJLDRCCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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